molecular formula C30H32N4O3 B2739590 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one CAS No. 939238-08-1

4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one

Cat. No.: B2739590
CAS No.: 939238-08-1
M. Wt: 496.611
InChI Key: MQMGXGAMHBDRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.

    Substitution Reactions:

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridinone core or the aromatic rings, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyridinone core and the substituted functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-1-(4-methoxybenzyl)-6-methyl-3-[phenyl(4-pyridin-2-yl)pyridin-2(1H)-one: Lacks the piperazin-1-yl group.

    4-hydroxy-1-(4-methoxybenzyl)-6-methyl-3-[phenyl(4-pyridin-2-ylmethyl)pyridin-2(1H)-one: Lacks the piperazin-1-yl group and has a different substitution pattern.

Uniqueness

The presence of the piperazin-1-yl group in 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one distinguishes it from similar compounds. This group can enhance its binding affinity to certain molecular targets, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-[phenyl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3/c1-22-20-26(35)28(30(36)34(22)21-23-11-13-25(37-2)14-12-23)29(24-8-4-3-5-9-24)33-18-16-32(17-19-33)27-10-6-7-15-31-27/h3-15,20,29,35H,16-19,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMGXGAMHBDRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)OC)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.